molecular formula C10H17NOS B15328028 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol

2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol

Cat. No.: B15328028
M. Wt: 199.32 g/mol
InChI Key: VUIYGYYOGYMPJB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol is an organic compound with the molecular formula C9H15NOS. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a butanol backbone. The presence of both an amino group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of thiophene with a butanol derivative in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydride or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Catalysts: Use of metal catalysts such as palladium or nickel to facilitate the reaction.

    Purification: Techniques like distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated thiophene derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-3-yl)butan-1-ol: Similar structure but lacks the amino group.

    2-Amino-4-(thiophen-3-yl)butan-1-ol: Similar structure but with a different substitution pattern on the butanol backbone.

Uniqueness

2-(Aminomethyl)-2-methyl-1-(thiophen-3-yl)butan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-(aminomethyl)-2-methyl-1-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C10H17NOS/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h4-6,9,12H,3,7,11H2,1-2H3

InChI Key

VUIYGYYOGYMPJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1=CSC=C1)O

Origin of Product

United States

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